Structural Differentiation: Piperidine Spacer Confers Conformational and Pharmacophoric Distinction vs. Direct-Linked Pyrazine Amide Analogs
The target compound incorporates a piperidin-4-ylmethyl spacer between the pyrazine ring and the butanamide moiety, contrasting with the direct amide linkage found in the simpler analog 2-phenyl-N-(pyrazin-2-yl)butanamide (MW ~296.37 g/mol, C14H15N3O) which lacks the entire piperidine subunit . This structural difference increases the molecular weight by approximately 42 Da and adds a basic tertiary amine center (piperidine N, predicted pKa ~8-9), fundamentally altering the protonation state at physiological pH relative to the non-basic comparator . In the broader heterocyclyl-butanamide patent family, the identity and substitution of the cyclic amine spacer (piperidine, piperazine, or azetidine) has been demonstrated to control the selectivity profile across the TANK-1, TANK-2, and PARP-1 enzyme panel, with specific substitution patterns required for activity against each isoform [1].
| Evidence Dimension | Molecular weight and basic center count |
|---|---|
| Target Compound Data | MW = 338.4 g/mol; contains basic piperidine tertiary amine (1 basic center) plus pyrazine nitrogens |
| Comparator Or Baseline | 2-phenyl-N-(pyrazin-2-yl)butanamide: MW ~296.37 g/mol; contains pyrazine nitrogens only (no basic piperidine center) |
| Quantified Difference | ΔMW ≈ 42 Da; target compound has one additional basic nitrogen center vs. comparator |
| Conditions | Structural comparison based on ChemSrc data and evitachem structural data for the comparator |
Why This Matters
The presence of a basic piperidine center affects solubility, permeability, and target engagement under physiological conditions, making the target compound a distinct chemical entity that cannot be replaced by simpler pyrazine amides for applications requiring piperidine-dependent binding or pharmacokinetic properties.
- [1] Merck Patent GmbH. Heterocyclyl-butanamide derivatives. US Patent Application US20170073347A1. Published March 16, 2017. Describes differential TANK-1, TANK-2, and PARP-1 inhibition dependent on the heterocyclyl-amine subunit identity. View Source
